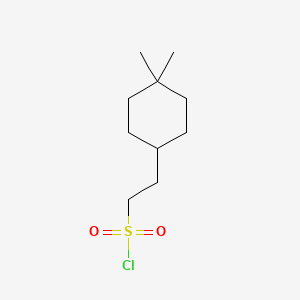
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.78 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride typically involves the reaction of 4,4-dimethylcyclohexanol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexyl)ethane-1-sulfonylchloride: Lacks the two methyl groups on the cyclohexyl ring, resulting in different reactivity and properties.
2-(4-Methylcyclohexyl)ethane-1-sulfonylchloride: Contains only one methyl group on the cyclohexyl ring, leading to different steric and electronic effects.
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group, resulting in different chemical reactivity.
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is unique due to the presence of two methyl groups on the cyclohexyl ring, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C10H19ClO2S |
|---|---|
Peso molecular |
238.78 g/mol |
Nombre IUPAC |
2-(4,4-dimethylcyclohexyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-10(2)6-3-9(4-7-10)5-8-14(11,12)13/h9H,3-8H2,1-2H3 |
Clave InChI |
OSPHLFYRZOPBKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CCS(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


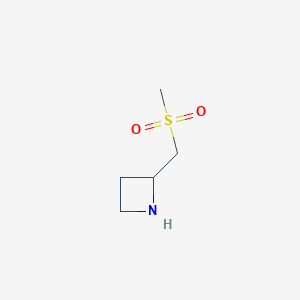
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
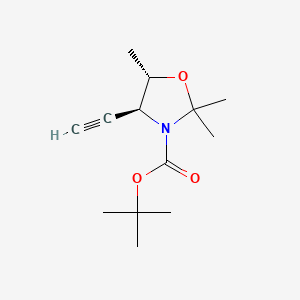
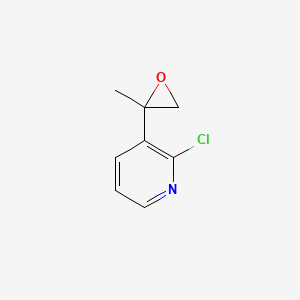
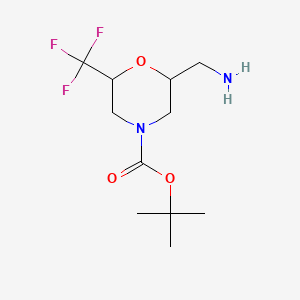
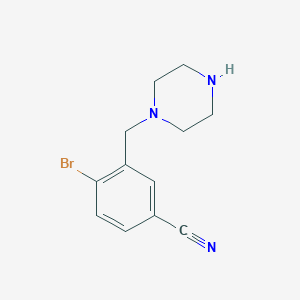
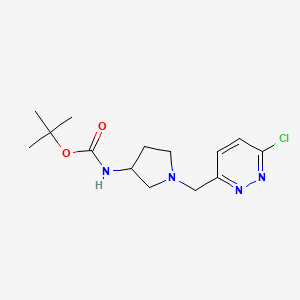


![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
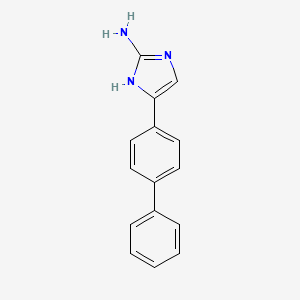
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
